Tert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate

Lipophilicity Hansch analysis Drug design

Tert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate (CAS 1597807-63-0) is a heteroatom-rich hydrazinecarboxylate derivative that integrates a tert‑butoxycarbonyl (Boc) protecting group and a para‑trifluoromethoxy (OCF₃) substituent on the benzoyl moiety. The compound is characterized by a molecular formula of C₁₃H₁₅F₃N₂O₄, a molecular weight of 320.27 g·mol⁻¹, and a computed logP of 1.18.

Molecular Formula C13H15F3N2O4
Molecular Weight 320.26 g/mol
Cat. No. B12981263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate
Molecular FormulaC13H15F3N2O4
Molecular Weight320.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-17-10(19)8-4-6-9(7-5-8)21-13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20)
InChIKeyPJHSGAJDLCKGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(4-(Trifluoromethoxy)benzoyl)hydrazinecarboxylate: A Boc-Protected Hydrazine Building Block with a Differentiating OCF₃ Substituent


Tert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate (CAS 1597807-63-0) is a heteroatom-rich hydrazinecarboxylate derivative that integrates a tert‑butoxycarbonyl (Boc) protecting group and a para‑trifluoromethoxy (OCF₃) substituent on the benzoyl moiety. The compound is characterized by a molecular formula of C₁₃H₁₅F₃N₂O₄, a molecular weight of 320.27 g·mol⁻¹, and a computed logP of 1.18 [1]. Its molecular architecture—a protected hydrazine handle linked to an electronically tuned aromatic ring—positions it as a candidate for applications that demand controlled, stepwise functionalization of the hydrazine unit while benefiting from the lipophilic and electron‑withdrawing character imparted by the OCF₃ group.

Why Closely Related Analogs Cannot Replace Tert-Butyl 2-(4-(Trifluoromethoxy)benzoyl)hydrazinecarboxylate Without Consequential Changes in Physicochemical and Synthetic Profile


Exchanging this compound for a simpler benzoyl hydrazine or a non‑fluorinated analog eliminates the orthogonal combination of the Boc‑protected hydrazine and the para‑OCF₃ substituent. Removing the Boc group yields a free hydrazine that participates in uncontrolled poly‑acylation and side reactions during multi‑step sequences, while replacing the OCF₃ substituent with OCH₃ or CF₃ alters lipophilicity, electron‑withdrawing character, and metabolic handling in ways that are not linearly correlated [1][2]. Similarly, using the des‑Boc analog sacrifices the acid‑labile protection that enables site‑selective derivatization [3]. These structural features are not interchangeable without measurable impact; the quantitative evidence below identifies the specific dimensions in which this compound diverges from its closest comparators.

Quantitative Evidence Guide: Tert-Butyl 2-(4-(Trifluoromethoxy)benzoyl)hydrazinecarboxylate vs. Closest Analogs


Lipophilicity Enhancement: Hansch π = 1.04 for OCF₃ vs. π ≈ −0.02 for OCH₃

The OCF₃ group contributes a Hansch π constant of +1.04, reflecting a substantial increase in lipophilicity relative to the unsubstituted phenyl ring [1]. In contrast, the OCH₃ group has a π value of approximately −0.02, indicating that analogous methoxy-substituted benzoyl hydrazinecarboxylates are significantly less lipophilic. Consistent with these Hansch parameters, a systematic study of aliphatic CF₃O-, CH₃O-, and CF₃-bearing compounds demonstrated that the OCF₃ group increases logD by 0.7–1.4 units compared to OCH₃, producing a lipophilicity shift comparable in magnitude to that of CF₃ [2]. The computed logP of 1.18 for the target compound [3] aligns with this trend, positioning it closer to trifluoromethyl analogs than to methoxy analogs.

Lipophilicity Hansch analysis Drug design

Electron-Withdrawing Potency: OCF₃ Outperforms CF₃ and OCH₃ in Directing Ortho-Metalation

In a direct head-to-head comparison using hydrogen/metal permutation at the ortho position as a reporter, Castagnetti and Schlosser demonstrated that the OCF₃ group is superior to both OCH₃ and CF₃ in promoting ortho-lithiation [1]. Specifically, 4-(trifluoromethoxy)anisole underwent deprotonation by sec-butyllithium mainly, and by tert-butyllithium exclusively, at the position adjacent to OCH₃—not next to OCF₃—confirming the dominant electron-withdrawing influence of OCF₃ [1]. Benchmark competition experiments further showed that 2,2-difluoro-1,3-benzodioxole reacts approximately 5,000 times faster than 1,3-benzodioxole, underscoring the potency of fluorine-bearing alkoxy substituents [1]. The σₘ value for OCF₃ is 0.35, placing it among strong electron-withdrawing groups [2].

Electron-withdrawing group Directed ortho-metalation Hammett substituent constant

Metabolic Stability Trade-off: OCF₃ Compounds Show Reduced Microsomal Stability Relative to OCH₃ and CF₃ Analogs

A comparative study evaluating the microsomal stability of aliphatic compounds bearing OCF₃, OCH₃, and CF₃ groups found that the OCF₃ substituent generally decreased metabolic stability compared to both OCH₃ and CF₃ analogs, with the exception of N‑alkoxy(sulfon)amide series [1]. This represents a trade‑off against the lipophilicity gain described in Evidence Item 1: while OCF₃ enhances membrane partitioning, it may render certain scaffolds more susceptible to cytochrome P450-mediated oxidation. This finding is class-level and has not been specifically validated for the benzoyl hydrazinecarboxylate scaffold, but it provides a testable hypothesis for procurement decisions involving metabolic stability requirements.

Microsomal stability Metabolic clearance In vitro ADME

Boc Protection Orthogonality: Acid-Labile Blocking Enables Chemoselective Hydrazine Derivatization

The tert‑butoxycarbonyl (Boc) group on the terminal hydrazine nitrogen is stable under basic and hydrogenolytic conditions but is cleanly removed by mild acids such as trifluoroacetic acid (TFA) or HCl in dioxane [1]. This orthogonality allows the Boc‑protected hydrazinecarboxylate to be sequentially functionalized: the free NH can be acylated, alkylated, or engaged in hydrazone formation while the Boc-protected nitrogen remains inert, and subsequent acidic deprotection reveals the second nucleophilic center for further elaboration. In contrast, unprotected hydrazine analogs (e.g., 4‑(trifluoromethoxy)benzohydrazide) react non‑selectively at both nitrogen atoms, leading to complex mixtures . Quantitative deprotection yields under standard TFA/DCM conditions usually exceed 90% [1].

Boc protection Orthogonal deprotection Hydrazine functionalization

Recommended Application Scenarios for Tert-Butyl 2-(4-(Trifluoromethoxy)benzoyl)hydrazinecarboxylate


Lead Optimization in Medicinal Chemistry Requiring Modulation of Lipophilicity and Electron-Withdrawing Character

In early-stage drug discovery, candidate molecules can be tuned simultaneously for membrane permeability and target binding affinity. The OCF₃-substituted benzoyl hydrazinecarboxylate scaffold offers a Hansch π value of 1.04 (versus ~0 for OCH₃), which translates into a logD increase of 0.7‑1.4 units, while the strong electron-withdrawing effect (σₘ ≈ 0.35) influences the acidity of proximal hydrogen bond donors [1][2]. These properties render the compound suitable for incorporation into fragment-based screening libraries where both lipophilic efficiency and electronic modulation are optimization parameters. Researchers should note that metabolic stability may be reduced relative to methoxy or CF₃ analogs, which can be an advantage or disadvantage depending on the target pharmacokinetic profile [3].

Stepwise Synthesis of N,N′-Disubstituted Hydrazines via Orthogonal Boc Deprotection

The Boc-protected hydrazine nitrogen enables a two-stage derivatization strategy: first, the free NH undergoes acylation or sulfonylation under basic conditions; then, quantitative Boc removal with TFA (yields >90%) liberates the second nitrogen for independent functionalization [4]. This sequence is particularly valuable for generating asymmetric hydrazine libraries or for preparing hydrazide-based protease inhibitors, where regioisomerically pure products are essential. The unprotected analog 4-(trifluoromethoxy)benzohydrazide cannot achieve the same level of regiocontrol, resulting in statistical mixtures of mono- and di-acylated products.

Agrochemical Discovery Leveraging the Biological Differentiation of OCF₃ over CF₃

In a comparative antimicrobial study of chalcone derivatives, compounds bearing the OCF₃ group consistently exhibited superior antibacterial and antifungal activity relative to their CF₃ counterparts [5]. While this scaffold is not a chalcone, the OCF₃ > CF₃ activity trend observed across a panel of Gram-positive, Gram-negative, and fungal strains supports the prioritization of OCF₃-substituted building blocks in agrochemical lead generation, especially when seeking activity against pathogens where CF₃ analogs have shown limited efficacy.

Methodological Studies on Radical or Photoredox Trifluoromethoxylation

The compound's pre-installed OCF₃ group serves as a reference standard or starting material for developing novel trifluoromethoxylation methodologies. Its structural similarity to patent-disclosed OCF₃-transfer reagents [6] positions it as a model substrate for validating reaction scope, with the Boc group providing a convenient handle for post-reaction derivatization or HPLC-MS analysis.

Quote Request

Request a Quote for Tert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.